molecular formula C36H36O19 B12437278 [6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12437278
M. Wt: 772.7 g/mol
InChI Key: DLYWVZSZZMLYSR-UHFFFAOYSA-N
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Description

The compound [6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex organic molecule characterized by multiple hydroxyl groups and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves multiple steps, typically starting with the preparation of the chromen-4-one core. This is followed by the introduction of the dihydroxyphenyl groups and the glycosidic linkages. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and molecular interactions. These interactions can modulate cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with comparable structural features and biological activities.

    Epicatechin: A catechin with multiple hydroxyl groups and antioxidant effects.

Uniqueness

[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate: is unique due to its specific combination of chromen-4-one and glycosidic linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C36H36O19

Molecular Weight

772.7 g/mol

IUPAC Name

[6-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C36H36O19/c1-13-32(54-24(43)7-3-14-2-5-17(38)19(40)8-14)29(47)31(49)35(51-13)50-12-23-26(44)28(46)30(48)36(53-23)55-34-27(45)25-21(42)10-16(37)11-22(25)52-33(34)15-4-6-18(39)20(41)9-15/h2-11,13,23,26,28-32,35-42,44,46-49H,12H2,1H3

InChI Key

DLYWVZSZZMLYSR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O

Origin of Product

United States

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